molecular formula C31H25N7O3S B12377962 EGFR kinase inhibitor 3

EGFR kinase inhibitor 3

Cat. No.: B12377962
M. Wt: 575.6 g/mol
InChI Key: LYRJTYBPIGJFCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epidermal growth factor receptor kinase inhibitor 3 is a compound that targets the epidermal growth factor receptor, a member of the receptor tyrosine kinase family. This receptor is involved in regulating cell proliferation, survival, and differentiation. Inhibitors of the epidermal growth factor receptor kinase are used primarily in the treatment of various cancers, including non-small cell lung cancer, head and neck cancer, and colorectal cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the use of a pyrrolo[2,3-d]pyrimidine nucleus, which is a deaza-isostere of adenine . The reaction conditions typically involve the use of reagents such as N-bromosuccinamide, p-toluene sulfonic acid, and acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of epidermal growth factor receptor kinase inhibitors often involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Epidermal growth factor receptor kinase inhibitor 3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

Epidermal growth factor receptor kinase inhibitor 3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationship of kinase inhibitors.

    Biology: Employed in cell signaling studies to understand the role of epidermal growth factor receptor in cellular processes.

    Medicine: Used in preclinical and clinical studies to evaluate its efficacy in treating various cancers.

    Industry: Applied in the development of new therapeutic agents and drug formulations

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Epidermal growth factor receptor kinase inhibitor 3 is unique in its ability to target specific mutations in the epidermal growth factor receptor, making it effective against cancers that have developed resistance to first- and second-generation inhibitors. Its high selectivity and potency make it a valuable tool in both research and clinical settings .

Properties

Molecular Formula

C31H25N7O3S

Molecular Weight

575.6 g/mol

IUPAC Name

N-[3-[5-(2-acetamidopyridin-4-yl)-2-methylsulfanyl-1H-imidazol-4-yl]phenyl]-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-4-carboxamide

InChI

InChI=1S/C31H25N7O3S/c1-17(39)33-25-16-19(13-14-32-25)27-26(37-31(38-27)42-2)18-7-5-8-20(15-18)34-30(41)22-10-6-12-24-28(22)36-29(40)21-9-3-4-11-23(21)35-24/h3-16,35H,1-2H3,(H,34,41)(H,36,40)(H,37,38)(H,32,33,39)

InChI Key

LYRJTYBPIGJFCT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=CC(=C1)C2=C(N=C(N2)SC)C3=CC(=CC=C3)NC(=O)C4=C5C(=CC=C4)NC6=CC=CC=C6C(=O)N5

Origin of Product

United States

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